Cas no 118525-37-4 (4H-1-Benzopyran-4-one,3-[(3-O-acetyl-6-deoxy-2-O-b-D-glucopyranosyl-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-)

4H-1-Benzopyran-4-one,3-[(3-O-acetyl-6-deoxy-2-O-b-D-glucopyranosyl-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)- structure
118525-37-4 structure
Nome del prodotto:4H-1-Benzopyran-4-one,3-[(3-O-acetyl-6-deoxy-2-O-b-D-glucopyranosyl-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-
Numero CAS:118525-37-4
MF:C35H42O16
MW:718.698392391205
CID:161078
PubChem ID:14187150

4H-1-Benzopyran-4-one,3-[(3-O-acetyl-6-deoxy-2-O-b-D-glucopyranosyl-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-1-Benzopyran-4-one,3-[(3-O-acetyl-6-deoxy-2-O-b-D-glucopyranosyl-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-
    • Sagittatoside C
    • 4H-1-Benzopyran-4-one,3-[(3-O-acetyl-6-deoxy-2-O-b-D-glucopyranosyl-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)
    • 4H-1-Benzopyran-4-one,3-[(3-O-acetyl-6-deoxy-2-O-b-D-glucopyranosyl-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-(9CI)
    • Sagittatosdie C
    • A-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
    • [(2S,3R,4R,5S,6S)-2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate
    • HY-N7561
    • CS-0133721
    • FS-7485
    • AKOS040760684
    • 118525-37-4
    • 3-[(3-O-Acetyl-6-deoxy-2-O-
    • A-D-glucopyranosyl-
    • DA-77647
    • (2S,3S,4R,5S,6R)-2-((5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-4H-chromen-3-yl)oxy)-5-hydroxy-6-methyl-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)oxan-4-yl acetic acid
    • [(2S,3S,5S)-2-[5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate
    • (2S,3S,4R,5S,6R)-2-{[5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-4H-chromen-3-yl]oxy}-5-hydroxy-6-methyl-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-4-yl acetic acid
    • ((2S,3S,5S)-2-(5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl)oxy-5-hydroxy-6-methyl-3-((2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyoxan-4-yl) acetate
    • ((2S,3R,4R,5S,6S)-2-(5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl)oxy-5-hydroxy-6-methyl-3-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyoxan-4-yl) acetate
    • Inchi: InChI=1S/C35H42O16/c1-14(2)6-11-19-20(38)12-21(39)23-26(42)32(29(49-30(19)23)17-7-9-18(45-5)10-8-17)50-35-33(31(47-16(4)37)24(40)15(3)46-35)51-34-28(44)27(43)25(41)22(13-36)48-34/h6-10,12,15,22,24-25,27-28,31,33-36,38-41,43-44H,11,13H2,1-5H3/t15-,22+,24-,25+,27-,28+,31+,33+,34-,35-/m0/s1
    • Chiave InChI: QGVUYZAEBBWPRU-RTHLAZLQSA-N
    • Sorrisi: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)[C@H]1[C@H](OC2C(C3=C(C=C(C(C/C=C(\C)/C)=C3OC=2C2=CC=C(C=C2)OC)O)O)=O)O[C@@H](C)[C@@H]([C@H]1OC(C)=O)O

Proprietà calcolate

  • Massa esatta: 718.24728525g/mol
  • Massa monoisotopica: 718.24728525g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 16
  • Conta atomi pesanti: 51
  • Conta legami ruotabili: 11
  • Complessità: 1280
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.172
  • Superficie polare topologica: 240Ų

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.52±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Insuluble (6.8E-3 g/L) (25 ºC),

4H-1-Benzopyran-4-one,3-[(3-O-acetyl-6-deoxy-2-O-b-D-glucopyranosyl-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2168-2 mg
Sagittatoside C
118525-37-4
2mg
¥3567.00 2022-02-28
TargetMol Chemicals
TN2168-5 mg
Sagittatoside C
118525-37-4 98%
5mg
¥ 4,750 2023-07-10
TargetMol Chemicals
TN2168-1 mL * 10 mM (in DMSO)
Sagittatoside C
118525-37-4 98%
1 mL * 10 mM (in DMSO)
¥ 7220 2023-09-15
TargetMol Chemicals
TN2168-1 ml * 10 mm
Sagittatoside C
118525-37-4
1 ml * 10 mm
¥ 7220 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S84450-20mg
Sagittatoside C
118525-37-4
20mg
¥4418.0 2021-09-07
TargetMol Chemicals
TN2168-5mg
Sagittatoside C
118525-37-4
5mg
¥ 4750 2024-07-19

4H-1-Benzopyran-4-one,3-[(3-O-acetyl-6-deoxy-2-O-b-D-glucopyranosyl-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)- Letteratura correlata

118525-37-4 (4H-1-Benzopyran-4-one,3-[(3-O-acetyl-6-deoxy-2-O-b-D-glucopyranosyl-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-) Prodotti correlati

Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD